N-Methylbut-2-enethioamide
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Overview
Description
N-Methylbut-2-enethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbut-2-enethioamide can be synthesized through several methods. One common approach involves the reaction of N-methylbut-2-enamide with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction typically occurs under reflux conditions in an inert solvent like toluene or dichloromethane. The reaction can be represented as follows:
N-Methylbut-2-enamide+P2S5→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced sulfurizing agents and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane as solvent.
Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-Methylbut-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methylbut-2-enethioamide involves its interaction with molecular targets through the thioamide functional group. The sulfur atom in the thioamide can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Methylbut-2-enamide: The oxygen analog of N-Methylbut-2-enethioamide, which has different reactivity and properties.
N-Methylbut-2-ynamide: A compound with a triple bond instead of a double bond, leading to distinct chemical behavior.
N-Methylbut-2-enethiol: Contains a thiol group instead of a thioamide group, resulting in different reactivity.
Uniqueness
This compound is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. The sulfur atom in the thioamide group can engage in unique interactions that are not possible with oxygen-containing amides, making it valuable in various applications.
Properties
CAS No. |
80597-82-6 |
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Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
N-methylbut-2-enethioamide |
InChI |
InChI=1S/C5H9NS/c1-3-4-5(7)6-2/h3-4H,1-2H3,(H,6,7) |
InChI Key |
WKZZWAURBFBPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=S)NC |
Origin of Product |
United States |
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